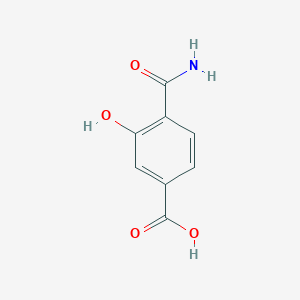

4-Carbamoyl-3-hydroxybenzoic acid

Description

4-Carbamoyl-3-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxy group (-OH) at the 3-position and a carbamoyl group (-CONH₂) at the 4-position. The carbamoyl group introduces hydrogen-bonding capacity and polarity, while the hydroxy group contributes acidity and reactivity. Such compounds are often explored in pharmaceutical and biochemical research due to their ability to interact with biological targets like enzymes or receptors .

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

4-carbamoyl-3-hydroxybenzoic acid |

InChI |

InChI=1S/C8H7NO4/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,10H,(H2,9,11)(H,12,13) |

InChI Key |

XWEKVGNCIVAHAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Carbamoyl-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with urea under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carbamoyl group. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.

Chemical Reactions Analysis

4-Carbamoyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Carbamoyl-3-hydroxybenzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure : Hydroxy group at the 4-position, carboxylic acid at the 1-position.

- Higher acidity due to the electron-withdrawing hydroxy group at the para position relative to the carboxylic acid. Applications: Widely used as a precursor for parabens (preservatives) in cosmetics and pharmaceuticals .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: 3,4-dihydroxy substitution on a benzene ring with a propenoic acid side chain.

- Key Differences: The propenoic acid chain introduces conjugation and antioxidant properties, absent in 4-carbamoyl-3-hydroxybenzoic acid. Caffeic acid’s dihydroxy structure enhances metal chelation and radical scavenging, making it relevant in food and cosmetic research .

4-(Carbamoylmethoxy)-3-Chloro-5-Methoxybenzoic Acid (CAS 923224-95-7)

- Structure : Carbamoylmethoxy (-O-CH₂-CONH₂) at position 4, chloro and methoxy substituents at positions 3 and 4.

- Key Differences: The carbamoylmethoxy group introduces steric bulk and ether linkage, reducing acidity compared to the direct carbamoyl substitution in 4-carbamoyl-3-hydroxybenzoic acid.

4-[(Aminocarbonyl)amino]benzoic Acid (CAS 6306-25-8)

- Structure : Urea derivative (-NH-CONH₂) at the 4-position.

- Key Differences: The urea moiety provides two hydrogen-bond donors, increasing solubility in polar solvents compared to the single carbamoyl group in 4-carbamoyl-3-hydroxybenzoic acid. Likely applications include enzyme inhibition or as a synthetic intermediate for bioactive molecules .

4-{[([1,1'-Biphenyl]-3-yl)carbamoyl]amino}-2-hydroxybenzoic Acid

- Structure : Biphenyl-carbamoyl-urea linkage at position 4, hydroxy group at position 2.

- Key Differences: The biphenyl group enhances aromatic stacking interactions, relevant in receptor binding.

Physicochemical and Functional Comparisons

Research and Application Insights

- Pharmaceutical Potential: Carbamoyl-containing analogs (e.g., ) are frequently used as drug impurity references or enzyme inhibitors due to their structural mimicry of peptide bonds .

- Synthetic Challenges : Introducing carbamoyl groups requires precise amidation conditions, often involving carbodiimide coupling agents, which may differ from the hydroxylation or esterification routes used for simpler analogs like 4-hydroxybenzoic acid .

Biological Activity

4-Carbamoyl-3-hydroxybenzoic acid (C8H7NO4), also known as a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of 4-Carbamoyl-3-hydroxybenzoic acid, highlighting research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

4-Carbamoyl-3-hydroxybenzoic acid features a carbamoyl group attached to a hydroxylated benzoic acid core. Its molecular weight is approximately 181.15 g/mol, and it possesses significant solubility in polar solvents, which is essential for its biological activity.

Anti-inflammatory Properties

Research indicates that 4-Carbamoyl-3-hydroxybenzoic acid exhibits notable anti-inflammatory effects. It has been shown to inhibit lipoxygenase (LOX) activity, an enzyme involved in the inflammatory response. In various studies, derivatives of this compound demonstrated IC50 values ranging from 52.5 μM to 85.5 μM against LOX, suggesting that modifications to the structure can enhance inhibitory potency .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly through its influence on the STAT3 signaling pathway. This pathway is often constitutively activated in cancer cells, promoting tumor growth and survival. Inhibition of STAT3 by 4-Carbamoyl-3-hydroxybenzoic acid may lead to increased apoptosis in tumor cells while sparing normal cells, thereby presenting a selective therapeutic strategy .

Structure-Activity Relationship (SAR)

The biological activity of 4-Carbamoyl-3-hydroxybenzoic acid can be significantly influenced by structural modifications. For instance, studies on related compounds have indicated that substituents at the meta and para positions of the aromatic ring can enhance or diminish biological efficacy. A detailed SAR analysis revealed that certain functional groups could improve binding affinity and selectivity for target enzymes like FAAH (fatty acid amide hydrolase) and LOX .

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 4-Carbamoyl-3-hydroxybenzoic acid | LOX Inhibition | 52.5 - 85.5 | |

| Derivative A | STAT3 Inhibition | Not specified | |

| Derivative B | FAAH Inhibition | 200 (brain) |

Case Studies

Several case studies have illustrated the practical applications of 4-Carbamoyl-3-hydroxybenzoic acid in clinical settings:

- Chronic Inflammatory Conditions : In a study involving patients with chronic venous leg ulcers, topical formulations containing this compound showed significant improvements in wound healing and reduction in inflammation .

- Cancer Treatment : Clinical trials assessing the efficacy of this compound in combination therapies for various cancers reported promising results, particularly in reducing tumor size and enhancing patient survival rates without severe side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.